molecular formula C23H21N3O2S B2840157 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-68-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2840157
CAS No.: 900005-68-7
M. Wt: 403.5
InChI Key: AKKCHVONWJBGRM-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, an ethoxy group, a pyridin-2-ylmethyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common method involves the reaction of 2-amino-6-ethoxybenzothiazole with 4-methyl-N-(pyridin-2-ylmethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatographic purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s ability to bind to these enzymes and inhibit their activity is believed to be mediated by its benzothiazole and benzamide moieties, which interact with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the ethoxy group at the sixth position of the benzothiazole ring and the pyridin-2-ylmethyl group attached to the benzamide moiety. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its significance in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiazole ring fused with a benzo group and a pyridine substituent. The molecular formula is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S with a molecular weight of 393.5 g/mol. The presence of ethoxy and methyl groups enhances its solubility and bioavailability, which are critical factors for pharmacological efficacy.

PropertyValue
Molecular FormulaC20H19N5O2S
Molecular Weight393.5 g/mol
CAS Number1172455-98-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring, followed by functionalization with ethoxy and pyridine groups. The synthetic route is crucial as it influences the yield and purity of the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). For instance, derivatives containing the benzo[d]thiazole moiety have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .

Case Study: Cytotoxicity Evaluation
A study evaluating a series of benzothiazole derivatives found that specific compounds demonstrated significant cytotoxicity against A549, MCF7-MDR, and HT1080 cell lines, indicating that structural modifications can enhance anticancer efficacy .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity. Compounds with similar structures have been tested against Staphylococcus aureus and other pathogenic bacteria, revealing moderate to high inhibitory effects . The mechanism of action may involve interference with bacterial DNA replication or protein synthesis pathways.

Table: Comparison of Biological Activities

Compound NameBiological ActivityTarget Organisms
This compoundAnticancer & AntibacterialA549, MCF7, Staphylococcus aureus
N-(4-(4-(methylsulfonyl)phenyl)-5-phenyltiazol-2-yl)benzenesulfonamideAntibacterialVarious bacteria
4,5-Dibromo-N-(thiazol-2-yloxy)benzamideAnticancerVarious cancer cell lines

The proposed mechanisms for the biological activities of this compound involve interactions with key biological targets such as:

  • DNA Gyrase : Inhibition of this enzyme disrupts bacterial DNA replication.
  • Protein Kinases : Targeting kinases involved in cell signaling pathways can lead to apoptosis in cancer cells.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-28-19-11-12-20-21(14-19)29-23(25-20)26(15-18-6-4-5-13-24-18)22(27)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKCHVONWJBGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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